

Application Notes and Protocols for the Quantification of Megastigmatrienone

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Compound of Interest		
Compound Name:	Megastigmatrienone	
Cat. No.:	B1235071	Get Quote

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Introduction

Megastigmatrienone, a C13-norisoprenoid, is a significant flavor and aroma compound found in various natural sources, most notably in tobacco, where it contributes to the characteristic sweet, spicy, and tobacco-like aroma.[1] It is also found in wine, where it can impart a tobacco or incense-like bouquet.[2] The quantification of **Megastigmatrienone** is crucial for quality control in the food, beverage, and tobacco industries, as well as for research into its potential biological activities. This document provides detailed application notes and validated protocols for the accurate quantification of **Megastigmatrienone** isomers.

Analytical Methodologies

The primary analytical techniques for the quantification of **Megastigmatrienone** are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME). For the analysis of its non-volatile precursors, Ultra-High-Performance Liquid Chromatography (UHPLC) is the method of choice.

Method Validation Summary

The following tables summarize the quantitative data from validated methods for the analysis of **Megastigmatrienone** and its precursors.



Table 1: Method Validation Parameters for **Megastigmatrienone** Isomers in Wine by HS-SPME-GC-MS

Parameter	White Wine	Red Wine
Limit of Quantification (LOQ)	0.06 - 0.49 μg/L	0.11 - 0.98 μg/L
Repeatability (RSD%)	< 10%	< 10%
Recovery	96%	94%
**Linearity (R²)		
Concentration Range	Not explicitly stated, but method was validated.	Not explicitly stated, but method was validated.
Source:[2]		

Table 2: Method Validation Parameters for **Megastigmatrienone** Precursors (rrOIPG and rsOIPG) in Tobacco by UHPLC

Parameter	rrOIPG	rsOIPG
Linearity Range	25.85 - 258.50 μg/mL	6.28 - 62.75 μg/mL
Correlation Coefficient (R²)	0.9991	0.9990
Limit of Detection (LOD)	2.5 μg/mL	2.9 μg/mL
Recovery	83.94%	105.90%
Precision (RSD%)	1.22%	1.93%
Source:[3]		

Experimental Protocols

Protocol 1: Quantification of Megastigmatrienone Isomers in Wine by HS-SPME-GC-MS



This protocol is based on the validated method for analyzing the five isomers of **Megastigmatrienone** in red and white wines.[2]

- 1. Sample Preparation and HS-SPME
- Pipette 5 mL of wine into a 20 mL headspace vial.
- Add 1 g of sodium chloride to the vial.
- Add a magnetic stir bar.
- Seal the vial with a PTFE/silicone septum.
- Place the vial in a heating block with magnetic stirring at 40°C.
- Equilibrate the sample for 5 minutes.
- Expose a 65 μm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 60 minutes at 40°C with continuous stirring.
- 2. GC-MS Analysis
- · Gas Chromatograph (GC) Conditions:
 - Injector: Splitless mode at 250°C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 3 minutes.
 - Ramp to 180°C at 3°C/min.
 - Ramp to 230°C at 10°C/min, hold for 10 minutes.
 - Column: DB-WAX (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent polar capillary column.



- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 250°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Selected Ions: The specific ions for each of the five Megastigmatrienone isomers should be determined by analyzing a pure standard. Common fragment ions for C13norisoprenoids include m/z 190 (molecular ion), 175, 150, 135, 122, and 91. The most abundant and specific ions should be chosen for quantification and qualification.

3. Quantification

- Create a calibration curve using a series of standard solutions of Megastigmatrienone isomers in a model wine solution (e.g., 12% ethanol in water).
- Quantify the concentration of each isomer in the wine samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Megastigmatrienone in Tobacco by Ultrasound-Assisted Extraction and GC-MS

This protocol provides a general framework for the extraction and quantification of **Megastigmatrienone** from tobacco leaves.[4]

- 1. Sample Preparation and Extraction
- Grind dry tobacco leaves into a fine powder.
- Weigh 1 g of the powdered tobacco into a centrifuge tube.
- Add 10 mL of methanol.
- Vortex the mixture for 1 minute.



- Place the tube in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into a GC vial.
- 2. GC-MS Analysis
- Gas Chromatograph (GC) Conditions:
 - Injector: Splitless mode at 250°C.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp to 250°C at 5°C/min, hold for 5 minutes.
 - Column: DB-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
 - Selected Ions: As in Protocol 1, determine the characteristic ions from a standard.
- 3. Quantification
- Prepare a calibration curve with standard solutions of Megastigmatrienone in methanol.



• Calculate the concentration in the tobacco samples based on the calibration curve.

Protocol 3: Quantification of Megastigmatrienone Precursors in Tobacco by UHPLC

This protocol is for the analysis of the glycosidically bound precursors of **Megastigmatrienone**, (6R, 9R)-3-oxo- α -ionol- β -D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo- α -ionol- β -D-pyranoside (rsOIPG).[3]

- 1. Sample Preparation and Extraction
- Follow the same sample preparation and ultrasound-assisted extraction procedure as in Protocol 2.
- 2. UHPLC Analysis
- Chromatographic System: A UHPLC system with a UV detector.
- Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 μm particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - Start with 5% B.
 - Linearly increase to 95% B over 10 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.

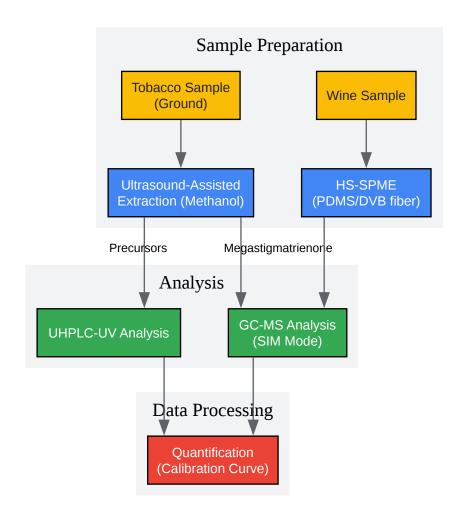


• Column Temperature: 30°C.

· Detection: UV at 235 nm.

- 3. Quantification
- Prepare calibration curves for rrOIPG and rsOIPG standards in methanol.
- Quantify the precursors in the tobacco extracts based on their respective calibration curves.

Visualizations Experimental Workflow



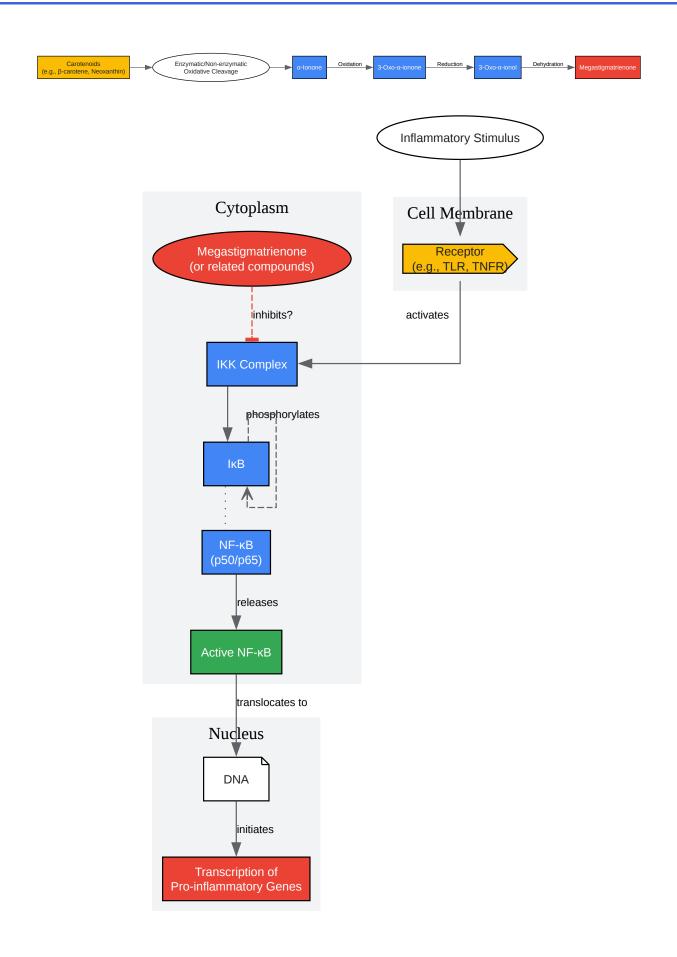
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Caption: General workflow for **Megastigmatrienone** and its precursor analysis.



Carotenoid Degradation Pathway







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